molecular formula C13H10ClN3O5S2.HCl B1165108 5′-Hydroxylornoxicam HCl

5′-Hydroxylornoxicam HCl

Cat. No.: B1165108
M. Wt: 424.28
Attention: For research use only. Not for human or veterinary use.
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Description

5′-Hydroxylornoxicam HCl is the primary metabolite of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Lornoxicam is widely used for its potent analgesic and anti-inflammatory properties, particularly in managing postoperative pain and rheumatic conditions . The metabolite, this compound, is formed via hepatic hydroxylation and retains pharmacological activity, though with altered pharmacokinetic profiles compared to the parent compound.

A validated high-performance liquid chromatography (HPLC) method using solid-phase extraction with C18 columns enables simultaneous quantification of lornoxicam and this compound in biological matrices such as plasma and synovial fluid . This method has been applied to thousands of samples in bioavailability and pharmacokinetic studies across animal and human trials, demonstrating high sensitivity and reliability .

Properties

Molecular Formula

C13H10ClN3O5S2.HCl

Molecular Weight

424.28

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Analytical Methodologies

A critical distinction between 5′-Hydroxylornoxicam HCl and structurally related NSAIDs lies in the analytical approaches for their detection. For example:

Compound Extraction Method Key Features Application Scope Reference
This compound Solid-phase (C18) Simultaneous detection of parent drug and metabolite Human/animal pharmacokinetics
Lornoxicam Solid-phase (C18) or Extrelut Extrelut used for parent-only analysis Plasma concentration studies
Tenoxicam Not explicitly stated Method focuses on parent compound detection Plasma determination

The simultaneous quantification of lornoxicam and its metabolite using C18 columns provides a technical advantage over methods for tenoxicam, which primarily target the parent drug . This capability is critical for comprehensive metabolite profiling in clinical studies.

Pharmacokinetic and Metabolic Profiles

In contrast, tenoxicam—a structurally similar oxicam-class NSAID—exhibits a longer half-life (60–75 hours) due to reduced hepatic metabolism, eliminating the need for frequent dosing compared to lornoxicam (half-life: 3–5 hours) .

Hydrochloride Salt Considerations

The hydrochloride (HCl) salt form of 5′-Hydroxylornoxicam enhances its aqueous solubility, a common strategy for improving drug bioavailability. This contrasts with other NSAID metabolites that may exist as free acids or different salts. For example, 5-Hydroxytryptamine Hydrochloride () and MCN-6186 HCl () also utilize HCl to optimize stability and solubility, underscoring a broader pharmaceutical trend rather than a compound-specific feature.

Research Findings and Implications

  • Methodological Robustness: The HPLC method for this compound has been validated across diverse biological samples, ensuring reproducibility in large-scale studies .
  • Metabolite Relevance: As an active metabolite, this compound contributes to the overall therapeutic effect of lornoxicam, necessitating its inclusion in pharmacokinetic assessments.
  • Comparative Limitations: While the provided evidence lacks direct potency or toxicity data for this compound, its analytical detectability distinguishes it from metabolites of other oxicams like tenoxicam.

Q & A

Q. What are the established protocols for synthesizing 5′-Hydroxylornoxicam HCl, and how can purity be validated?

Answer: Synthesis typically involves hydroxylation of lornoxicam followed by HCl salt formation. Key steps include:

  • Reaction monitoring : Use HPLC with UV detection (λ = 254 nm) to track intermediate formation.
  • Purity validation : Employ reversed-phase chromatography (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient) coupled with mass spectrometry (MS) for structural confirmation .
Analytical Parameters Values/Techniques
Molecular formulaC₁₃H₁₀ClN₃O₅S₂
Observed [M-H]⁻ (m/z)385.96869
Retention time (HPLC)~3.31 min
Detection limit (MS)0.1 µg/mL

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound?

Answer: Solubility variability often arises from pH-dependent ionization. Methodological recommendations:

  • pH-solubility profiling : Conduct experiments in buffered solutions (pH 1–12) using shake-flask method.
  • Validation : Cross-check with differential scanning calorimetry (DSC) to confirm crystallinity post-solubility testing.
  • Reference standards : Use USP-grade HCl for buffer preparation to avoid ionic interference .

Advanced Research Questions

Q. What advanced techniques are recommended for identifying and quantifying metabolites of this compound in biological matrices?

Answer: Metabolite identification requires:

  • High-resolution MS (HRMS) : Use Q-TOF or Orbitrap systems to detect metabolites at trace levels (e.g., hydroxylated or glucuronidated forms).
  • Data processing : Apply untargeted metabolomics workflows (e.g., XCMS Online) for peak alignment and annotation.
  • Validation : Spike stable isotope-labeled internal standards to correct matrix effects .
Key Metabolite Data Observations
Major metabolite (m/z)419.99090
Putative structureSulfated derivative
Detection in serum<LOQ after 6h

Q. How should researchers design stability studies to assess this compound under varying storage conditions?

Answer: Follow ICH Q1A guidelines with modifications:

  • Forced degradation : Expose to heat (60°C), humidity (75% RH), and UV light (200–400 nm).
  • Analytical endpoints : Monitor degradation products via LC-MS/MS and quantify using area normalization.
  • Critical findings : Degradation peaks at m/z 264.93481 and 761.76508 suggest cleavage of the thiazine ring under oxidative stress .
Stability Parameters Recommendations
Storage temperature≤-20°C (lyophilized)
Light sensitivityAmber glass vials
Aqueous stability (pH 7.4)≤24h at 25°C

Q. What strategies mitigate batch-to-batch variability in pharmacokinetic studies of this compound?

Answer:

  • Standardized formulations : Use micronized API (particle size ≤10 µm) to enhance dissolution reproducibility.
  • In vivo protocols : Employ crossover designs with washout periods ≥5x elimination half-life (t₁/₂ ≈ 2.7h, similar to methylphenidate HCl) .
  • Data normalization : Apply allometric scaling for interspecies comparisons .

Q. How can conflicting data on the compound’s COX-2 selectivity be reconciled?

Answer:

  • Assay optimization : Use human recombinant COX-1/COX-2 enzymes (vs. animal isoforms) to reduce interspecies variability.
  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values across studies.
  • Meta-analysis : Pool data from ≥3 independent labs to calculate weighted mean selectivity ratios .

Q. What methodologies are optimal for studying protein binding of this compound in plasma?

Answer:

  • Equilibrium dialysis : Use membranes with 10 kDa MWCO; validate recovery rates (>95%) with radiolabeled compound.
  • Ultrafiltration alternative : Centrifuge at 1500g (30 min, 37°C) and quantify unbound fraction via LC-MS.
  • Critical controls : Account for pH shifts (plasma vs. buffer) using pH-adjusted calibration curves .

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